molecular formula C22H21F3N2O4S B2365196 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 894013-84-4

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2365196
CAS No.: 894013-84-4
M. Wt: 466.48
InChI Key: JKSTZSGSRMKRFG-UHFFFAOYSA-N
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Description

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

The synthesis of 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and the attachment of the morpholine ring. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the ethanone backbone.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the ketone group or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or morpholine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone include other indole derivatives, morpholine-containing compounds, and trifluoromethyl-substituted molecules. What sets this compound apart is the combination of these three distinct structural features, which can confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity patterns. Examples of similar compounds include:

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-3-4-16(12-17)15-32(29,30)20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-31-11-9-26/h1-7,12-13H,8-11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSTZSGSRMKRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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